molecular formula C16H15BrCl2N2O3 B8437030 Tert-butyl [3-(3-bromo-5-chlorophenoxy)-4-chloropyridin-2-yl]carbamate

Tert-butyl [3-(3-bromo-5-chlorophenoxy)-4-chloropyridin-2-yl]carbamate

Cat. No.: B8437030
M. Wt: 434.1 g/mol
InChI Key: NWFYDEHBNZYRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [3-(3-bromo-5-chlorophenoxy)-4-chloropyridin-2-yl]carbamate is a useful research compound. Its molecular formula is C16H15BrCl2N2O3 and its molecular weight is 434.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15BrCl2N2O3

Molecular Weight

434.1 g/mol

IUPAC Name

tert-butyl N-[3-(3-bromo-5-chlorophenoxy)-4-chloropyridin-2-yl]carbamate

InChI

InChI=1S/C16H15BrCl2N2O3/c1-16(2,3)24-15(22)21-14-13(12(19)4-5-20-14)23-11-7-9(17)6-10(18)8-11/h4-8H,1-3H3,(H,20,21,22)

InChI Key

NWFYDEHBNZYRMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1OC2=CC(=CC(=C2)Br)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-bromo-5-chlorophenoxy)-4-chloropyridine-2-carboxylic acid (1.29 g, 3.55 mmol) was suspended in toluene (10 mL) and the solvent evaporated in vacuo to azeotrope any residual water. This dried solid was dissolved in THF (10 mL) and cooled over an ice bath for 5 minutes. This solution was sequentially treated with triethylamine (719 ul, 7.11 mmol), pyridine (575 ul, 7.11 mmol), t-butanol (1.699 mL, 17.77 mmol) and lastly DPPA (1.151 mL, 5.33 mmol). This solution was allowed to stir at room temperature for 20 minutes and then heated to 65° C. for 60 minutes. This reaction mixture was allowed to cool to room temperature and then partitioned between ethyl acetate (2×100 mL) and saturated aqueous NaHCO3 (100 mL). The combined extracts were dried over MgSO4, filtered and the solvent removed in vacuo. The residue was purified by chromatography using silica gel (330 g) eluting with a gradient of 0-100% EtOAc in CH2Cl2 to give the title compound. LRMS (M+1): 334.6.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
719 μL
Type
reactant
Reaction Step Two
Quantity
575 μL
Type
reactant
Reaction Step Two
Quantity
1.699 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.151 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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